molecular formula C5H8F2O3 B2934933 4-(Difluoromethoxy)butanoic acid CAS No. 1785286-91-0

4-(Difluoromethoxy)butanoic acid

Cat. No.: B2934933
CAS No.: 1785286-91-0
M. Wt: 154.113
InChI Key: XRDKUZKBGQEYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxy)butanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane via O-alkylation, followed by oxidation and N-acylation . This method has been optimized to achieve high yields and purity, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of sodium hydroxide as an alkali in the final step of the synthesis. This approach is preferred due to its cost-effectiveness and scalability . The overall yield of the compound can reach up to 68.3%, with a purity of 99.2%.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(Difluoromethoxy)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1), which plays a key role in the pathogenesis of pulmonary fibrosis . This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, leading to decreased expression of fibrosis-related proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethoxy)butanoic acid include:

  • 4-(Trifluoromethoxy)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

Uniqueness

For example, the presence of the difluoromethoxy group can enhance the compound’s stability and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemicals .

Properties

IUPAC Name

4-(difluoromethoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O3/c6-5(7)10-3-1-2-4(8)9/h5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDKUZKBGQEYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.